![molecular formula C23H37NOSSn B14321351 1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine CAS No. 104608-57-3](/img/structure/B14321351.png)
1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine is a complex organotin compound featuring a pyridine ring substituted with a tricyclohexylstannyl group and a sulfanyl group
Vorbereitungsmethoden
The synthesis of 1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine typically involves the reaction of pyridine derivatives with tricyclohexylstannyl chloride in the presence of a sulfanyl group donor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the organotin compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tricyclohexylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-tin bonds.
Biology: The compound’s organotin moiety makes it a candidate for studying the biological activity of organotin compounds, which are known for their antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with organotin components.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine exerts its effects involves the interaction of its organotin moiety with biological molecules. The tricyclohexylstannyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine include other organotin pyridine derivatives, such as:
- 1-Oxo-2-[(tricyclohexylstannyl)oxy]-1lambda~5~-pyridine
- 1-Oxo-2-[(tricyclohexylstannyl)amino]-1lambda~5~-pyridine These compounds share the organotin moiety but differ in the nature of the substituent attached to the pyridine ring. The uniqueness of this compound lies in its sulfanyl group, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
104608-57-3 |
|---|---|
Molekularformel |
C23H37NOSSn |
Molekulargewicht |
494.3 g/mol |
IUPAC-Name |
tricyclohexyl-(1-oxidopyridin-1-ium-2-yl)sulfanylstannane |
InChI |
InChI=1S/3C6H11.C5H5NOS.Sn/c3*1-2-4-6-5-3-1;7-6-4-2-1-3-5(6)8;/h3*1H,2-6H2;1-4,8H;/q;;;;+1/p-1 |
InChI-Schlüssel |
LEBRWGVZZNCYAN-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)SC4=CC=CC=[N+]4[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)

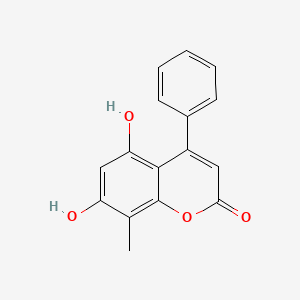
![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
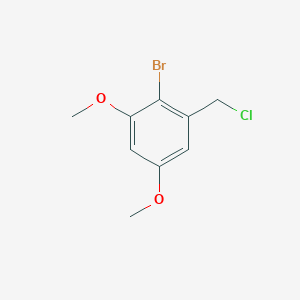
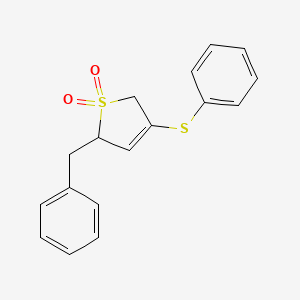
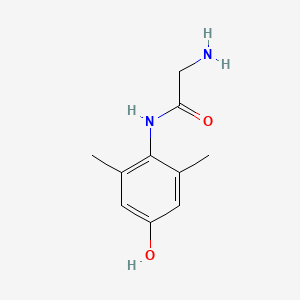
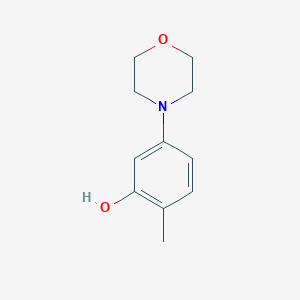
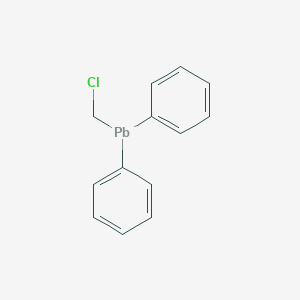
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)
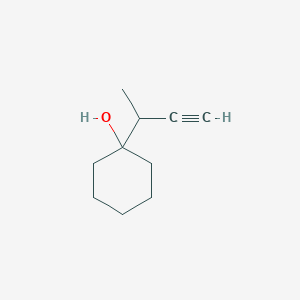
![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)
